molecular formula C10H8N2O3 B1641534 3-(4-Nitro-phenyl)-5-methyl-isoxazole

3-(4-Nitro-phenyl)-5-methyl-isoxazole

Cat. No.: B1641534
M. Wt: 204.18 g/mol
InChI Key: RFFBZGTZXSTTNK-UHFFFAOYSA-N
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Description

3-(4-Nitro-phenyl)-5-methyl-isoxazole is a nitro-substituted isoxazole derivative characterized by a para-nitro phenyl group at position 3 and a methyl group at position 5 of the isoxazole ring. Its molecular formula is C₁₀H₈N₂O₃ (molar mass: 220.18 g/mol), and it is synthesized via cycloaddition reactions involving nitrobenzaldehyde derivatives and hydroxylamine hydrochloride, followed by functionalization steps to introduce the methyl group . The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methyl group enhances lipophilicity. This compound serves as a precursor in medicinal chemistry for synthesizing bioactive molecules, though its direct pharmacological profile remains understudied .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-methyl-3-(4-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C10H8N2O3/c1-7-6-10(11-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3

InChI Key

RFFBZGTZXSTTNK-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Hydroxylamine reacts with the β-diketone, inducing cyclization to form the isoxazole ring. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration.

Synthetic Procedure

  • Preparation of 3-(4-Nitro-phenyl)-1,3-diketone :

    • The β-diketone can be synthesized via Claisen condensation between 4-nitroacetophenone and ethyl acetate under basic conditions.
    • Example:
      $$ \text{4-Nitroacetophenone + Ethyl acetate} \xrightarrow{\text{NaOEt}} \text{3-(4-Nitro-phenyl)-1,3-diketone} $$
  • Cyclocondensation :

    • The diketone is treated with hydroxylamine hydrochloride in ethanol under reflux.
    • Example:
      $$ \text{3-(4-Nitro-phenyl)-1,3-diketone + NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{3-(4-Nitro-phenyl)-5-methyl-isoxazole} $$

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes offers a regioselective route to isoxazoles. For 3-(4-nitro-phenyl)-5-methyl-isoxazole, this method involves generating a nitrile oxide from a nitroalkane precursor.

Reaction Mechanism

  • Nitrile Oxide Formation :

    • Dehydration of a nitroalkane (e.g., 4-nitrobenzaldehyde oxime) using chlorinating agents like N-chlorosuccinimide (NCS) or bis(trichloromethyl) carbonate (BTC).
    • Example:
      $$ \text{4-Nitrobenzaldehyde oxime + NCS} \rightarrow \text{4-Nitrobenzaldehyde chloride oxime} $$
  • Cycloaddition :

    • The nitrile oxide reacts with a methyl-substituted alkyne (e.g., propyne) in a [3+2] cycloaddition.
    • Example:
      $$ \text{4-Nitrobenzaldehyde chloride oxime + Propyne} \rightarrow \text{3-(4-Nitro-phenyl)-5-methyl-isoxazole} $$

Optimization Insights

  • Catalysts : Triethylamine or DMF enhances reaction rates by stabilizing intermediates.
  • Solvents : Halogenated solvents (e.g., dichloromethane) improve solubility of nitroaromatic precursors.

One-Pot Synthesis via Sequential Chlorination and Cyclization

Adapting methodologies from CN105481787A, a one-pot approach minimizes intermediate isolation, enhancing safety and yield.

Procedure

  • Chlorination :

    • 4-Nitrobenzoyl aldoxime is treated with chlorine gas in dichloromethane at 20–25°C.
    • Example:
      $$ \text{4-Nitrobenzoyl aldoxime + Cl}2 \xrightarrow{\text{CH}2\text{Cl}_2} \text{4-Nitrobenzoyl chloride oxime} $$
  • Cyclization with Ethylene :

    • Introduce ethylene gas under pressure (6–30 bar) in the presence of triethylamine.
    • Example:
      $$ \text{4-Nitrobenzoyl chloride oxime + C}2\text{H}4 \xrightarrow{\text{Et}_3\text{N}} \text{3-(4-Nitro-phenyl)-5-methyl-isoxazole} $$

Advantages

  • Safety : Avoids isolation of explosive intermediates like nitro-substituted chloroximes.
  • Yield : Reported yields exceed 85% in analogous systems.

Post-Functionalization of Pre-Formed Isoxazoles

Introducing the nitro group after isoxazole ring formation is feasible but requires careful control.

Nitration Protocol

  • Synthesis of 3-Phenyl-5-methyl-isoxazole :

    • Prepare via cyclocondensation or cycloaddition.
  • Electrophilic Nitration :

    • Treat with nitrating mixture (HNO₃/H₂SO₄) at 0–5°C.
    • Example:
      $$ \text{3-Phenyl-5-methyl-isoxazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-(4-Nitro-phenyl)-5-methyl-isoxazole} $$

Limitations

  • Regioselectivity : Para-substitution dominates due to the meta-directing nature of the isoxazole ring, but ortho/para mixtures may form.
  • Side Reactions : Over-nitration or ring oxidation can occur under harsh conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Cyclocondensation 60–75 8–12 Simple reagents Low regioselectivity, precursor synthesis
1,3-Dipolar Cycloaddition 70–85 6–10 High regioselectivity Requires specialized nitrile oxides
One-Pot Synthesis 85–90 10–12 Safety, scalability High-pressure equipment needed
Post-Functionalization 50–65 12–24 Flexibility in substitution Low yield, side reactions

Industrial Considerations and Scalability

The one-pot method (Section 3) aligns with industrial demands due to its minimized waste and operational safety. Key parameters for scale-up include:

  • Solvent Recovery : Dichloromethane or chlorobenzene can be recycled via distillation.
  • Catalyst Efficiency : Triethylamine or DMF (0.1–0.5 mol%) reduces side reactions.

Mechanism of Action

Comparison with Similar Compounds

Key Insights :

  • The methyl group enhances metabolic stability compared to polar hydroxymethyl analogs .

Substituent Variations on the Phenyl Ring

Compound Name Molecular Formula Substituent (Phenyl Ring) Electronic Effect Melting Point (°C) Key Findings References
3-(4-Nitro-phenyl)-5-methyl-isoxazole C₁₀H₈N₂O₃ 4-Nitro Electron-withdrawing N/A Stabilizes charge distribution in reactions
3-(4-Methoxyphenyl)-5-phenylisoxazole C₁₆H₁₃NO₂ 4-Methoxy Electron-donating N/A Enhanced resonance stabilization
5-(4-Nitrophenyl)isoxazole C₉H₆N₂O₃ 4-Nitro Electron-withdrawing N/A Forms mixed isomers under nitration

Key Insights :

  • Nitro groups increase electrophilicity, favoring nucleophilic substitution reactions, whereas methoxy groups enhance π-π interactions .
  • Regioselectivity in nitration reactions can yield positional isomers (e.g., 5-(4-nitrophenyl) vs. 3-(4-nitrophenyl) isoxazoles) .

Key Insights :

  • Carboxylate esters (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) improve bioavailability and are intermediates for prodrugs .
  • Hydrazone derivatives exhibit dual functionality in metal coordination and biological targeting .

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